2-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
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Overview
Description
2-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is an organochlorine compound known for its unique chemical structure and properties This compound is characterized by the presence of a triazine ring substituted with a 4-chlorophenyl group and two trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 4-chlorobenzonitrile with trichloromethylating agents under specific conditions. One common method includes the use of trichloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new products with altered properties.
Hydrolysis: In the presence of water or aqueous solutions, the compound can undergo hydrolysis, breaking down into simpler molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4,6-dimethyl-1,3,5-triazine: Similar structure but with dimethyl groups instead of trichloromethyl groups.
2-(4-Chlorophenyl)-4,6-dichloromethyl-1,3,5-triazine: Contains dichloromethyl groups instead of trichloromethyl groups.
2-(4-Chlorophenyl)-4,6-bis(difluoromethyl)-1,3,5-triazine: Substituted with difluoromethyl groups.
Uniqueness
2-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of two trichloromethyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
3712-60-5 |
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Molecular Formula |
C11H4Cl7N3 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C11H4Cl7N3/c12-6-3-1-5(2-4-6)7-19-8(10(13,14)15)21-9(20-7)11(16,17)18/h1-4H |
InChI Key |
WJKHYAJKIXYSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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